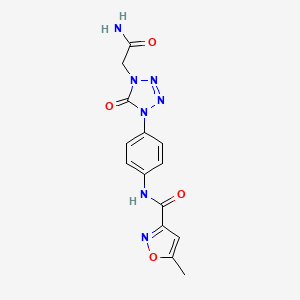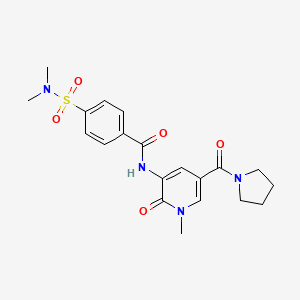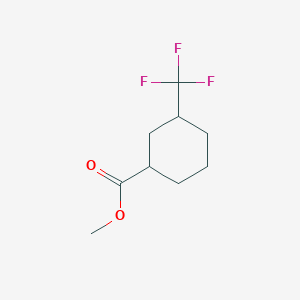
Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 142056-94-8 . It has a molecular weight of 210.2 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Microemulsions and Ionic Liquids
Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate's derivatives have been utilized in the study of microemulsions with ionic liquid polar domains. In particular, research focused on microemulsions prepared with 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4], an ionic liquid)/Triton X-100 (TX-100)/cyclohexane, highlighting the formation of nano-sized polar domains within the microemulsions. This study provides insight into the phase behavior, conductivity, and characterization of these microemulsions, which are significant for understanding the interactions within ionic liquid-based systems (Gao et al., 2004).
Bromination and Epoxydation Studies
Another area of research involving this compound focuses on its bromination and epoxydation. The study explores the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester, revealing insights into the stereochemical outcomes of these reactions. This research is crucial for understanding the chemical reactivity and transformation pathways of cyclohexane derivatives, providing foundational knowledge for synthetic chemistry applications (Bellucci, Marioni, & Marsili, 1972).
Synthesis of Azabicyclo Compounds
The reactivity of this compound derivatives as dienophiles has been studied, particularly in the synthesis of methyl 1-azabicyclo[4.1.0]-hept-3-ene-6-carboxylates from methyl 2H-azirine-3-carboxylates. These findings are pivotal for the development of novel synthetic routes in organic chemistry, allowing for the efficient construction of complex bicyclic structures (Bhullar, Gilchrist, & Maddocks, 1997).
Catalysis and Carboxylation Reactions
Research has also explored the use of vanadium-catalyzed carboxylation in transforming linear and cyclic C5 and C6 alkanes into carboxylic acids. This process, conducted under mild conditions, demonstrates the potential of this compound derivatives in facilitating efficient and environmentally benign catalytic transformations, offering valuable insights for green chemistry applications (Reis et al., 2005).
Pyrolysis and Combustion Chemistry
The compound's derivatives have been investigated in the context of methylcyclohexane pyrolysis and combustion, with a focus on understanding the combustion chemistry of cycloalkanes. This research is critical for developing kinetic models that can predict the behavior of larger cycloalkanes and practical fuels, contributing to advancements in fuel technology and combustion efficiency (Wang et al., 2014).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPVXPLDGRDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
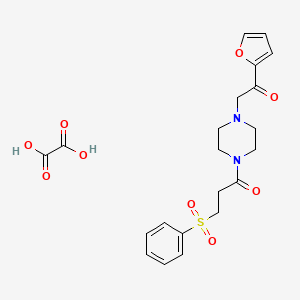
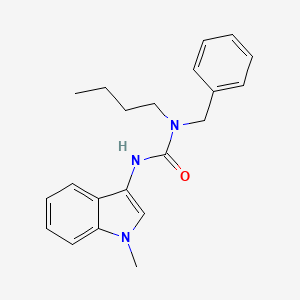
![(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2775471.png)
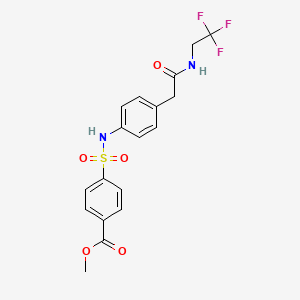
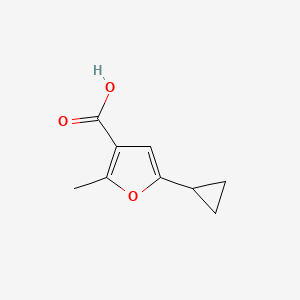

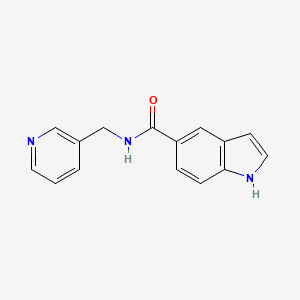

![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)



